2-(1-Benzyl-3-piperidinyl)acetic acid
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of 2-(1-Benzyl-3-piperidinyl)acetic acid is 275.36 g/mol. The chemical formula is C16H21NO2.Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
2-(1-Benzyl-3-piperidinyl)acetic acid is a white crystalline powder. It has a molecular weight of 275.36 g/mol and the chemical formula is C16H21NO2.Scientific Research Applications
Microwave-Assisted Synthesis
The microwave-assisted synthesis method offers an efficient approach to producing substituted 3-phenylpropionic acids from benzaldehydes, including those related to 2-(1-Benzyl-3-piperidinyl)acetic acid. This process involves reacting benzaldehyde and malonic acid in acetic acid and piperidine into cinnamic acid, followed by reduction with PdCl2. The method is noted for its short reaction times and moderate to high yields, making it valuable for rapid synthesis in research settings (Sharma, Joshi, & Sinha, 2003).
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, including structures similar to 2-(1-Benzyl-3-piperidinyl)acetic acid, has identified significant anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly when modified with bulky moieties or substituted at the nitrogen atom, have shown potential as potent inhibitors of AChE, which is of interest in the development of antidementia agents (Sugimoto et al., 1990).
Vasodilation Properties
A study on the synthesis of 3-pyridinecarboxylates, involving the reaction of secondary amines like piperidine with brominated derivatives, revealed compounds with considerable vasodilation properties. These findings are relevant for the development of new therapeutic agents targeting cardiovascular conditions (Girgis et al., 2008).
Regioselective Oxidation
Studies on the regioselective oxidation of piperidine-3 derivatives have provided a synthetic route to 2,5-substituted piperidines. This research outlines a method for the selective functionalization of piperidine rings, which is useful in the synthesis of diverse piperidine-based compounds (Compernolle et al., 1991).
Luminescent Metal-Organic Frameworks
The assembly of piperidinium salts with metal acetates, such as cadmium(II) acetate, has led to the development of three-dimensional pillared metal-organic frameworks exhibiting strong blue luminescence. These frameworks, featuring topological channels, have potential applications in materials science, particularly in the development of luminescent materials (Fan et al., 2003).
Safety And Hazards
Future Directions
While specific future directions for 2-(1-Benzyl-3-piperidinyl)acetic acid were not found, it is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMRAUNAZTRTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-3-piperidinyl)acetic acid |
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